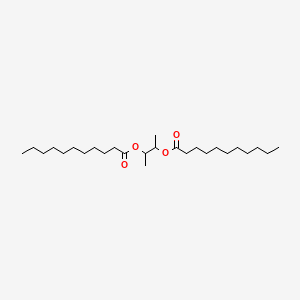

2,3-Butanediol diundecanoate

Description

2,3-Butanediol (2,3-BD) is a four-carbon diol with three stereoisomers: meso-, D-(–)-, and L-(+)-forms. It is a platform chemical with applications in synthetic rubber, antifreeze agents, pharmaceuticals, and biofuels . Produced via microbial fermentation using genera such as Klebsiella, Bacillus, and Enterobacter, 2,3-BD is favored for its economic and environmental sustainability compared to petroleum-derived routes . Key metabolic pathways involve pyruvate conversion via acetolactate synthase and acetoin reductase, with byproducts like acetate, ethanol, and lactate often reducing yield .

Properties

CAS No. |

84006-15-5 |

|---|---|

Molecular Formula |

C26H50O4 |

Molecular Weight |

426.7 g/mol |

IUPAC Name |

3-undecanoyloxybutan-2-yl undecanoate |

InChI |

InChI=1S/C26H50O4/c1-5-7-9-11-13-15-17-19-21-25(27)29-23(3)24(4)30-26(28)22-20-18-16-14-12-10-8-6-2/h23-24H,5-22H2,1-4H3 |

InChI Key |

VPYGKOMKNKKKCR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(=O)OC(C)C(C)OC(=O)CCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-butanediol diundecanoate typically involves the esterification of 2,3-butanediol with undecanoic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of 2,3-butanediol diundecanoate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of biocatalysts, such as lipases, has also been explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,3-Butanediol diundecanoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed back to 2,3-butanediol and undecanoic acid in the presence of water and an acid or base catalyst.

Oxidation: The diol part of the molecule can be oxidized to form diketones or carboxylic acids.

Reduction: The ester can be reduced to form alcohols.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: 2,3-Butanediol and undecanoic acid.

Oxidation: Diketones or carboxylic acids.

Reduction: Alcohols.

Scientific Research Applications

2,3-Butanediol diundecanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other complex molecules.

Biology: Studied for its potential as a biodegradable plasticizer.

Medicine: Investigated for its antimicrobial properties.

Industry: Used in the formulation of lubricants and surfactants.

Mechanism of Action

The mechanism by which 2,3-butanediol diundecanoate exerts its effects depends on its application. For instance, as a plasticizer, it interacts with polymer chains to increase their flexibility. In antimicrobial applications, it disrupts microbial cell membranes, leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

2,3-Butanediol vs. Acetoin

Key Insight : While both compounds regulate stomatal closure, 2,3-BD uniquely primes plant immunity at low concentrations, whereas acetoin lacks this dual functionality .

Stereoisomer-Specific Effects

2,3-BD isomers exhibit distinct bioactivities. For example, meso-2,3-BD from Bacillus subtilis enhances plant resistance to pathogens, while the D-(–)-isomer is critical for bacterial virulence in Pectobacterium . In contrast, compounds like 1,4-butanediol lack stereoisomer-dependent functional diversity.

Comparison of Microbial Production Efficiency

Limitation: Pathogenic strains (e.g., Klebsiella) dominate high-yield production, necessitating genetic engineering in non-pathogenic hosts like C. glutamicum .

Metabolic Byproducts and Inhibition

Mitigation: Gene knockout (e.g., ldhA, adhE) reduces lactate/ethanol byproducts, improving 2,3-BD yield by 19–33% .

Environmental and Economic Sustainability

- 2,3-BD : Fermentation reduces CO₂ emissions by 40% compared to petrochemical routes .

- 1,4-Butanediol : Primarily petroleum-derived; higher carbon footprint .

- Ethanol: Lower market value but established production infrastructure .

Advantage: 2,3-BD’s utility as a liquid fuel precursor (energy density: 27.2 MJ/kg) surpasses ethanol (23.4 MJ/kg) .

Research Findings and Data Tables

Table 1: Concentration-Dependent Effects of 2,3-BD

Table 2: Theoretical vs. Actual Yields

| Substrate | Theoretical Yield (g/g) | Actual Yield (g/g) | Microorganism |

|---|---|---|---|

| Glucose | 0.50 | 0.40–0.45 | Klebsiella |

| D-Xylose | 0.50 | 0.35–0.40 | K. oxytoca |

Q & A

Basic Research Questions

Q. What factors significantly influence 2,3-Butanediol production in microbial fermentation, and how can they be systematically optimized?

- Methodological Answer : A Taguchi Design of Experiments (DOE) approach can identify critical parameters. Key factors include glucose concentration (30–50 g/L), acetic acid (0.5–1.5 g/L), pH (5.5–7.5), temperature (30–37°C), and inoculum size (2–10% v/v). Statistical analysis (ANOVA) of variance helps prioritize variables, with glucose and pH showing the highest impact on yield . For example, a pH shift from 5.5 to 6.5 increased titers by 25% in Bacillus subtilis .

Q. How can researchers accurately determine the stereoisomeric composition of 2,3-Butanediol in fermentation products?

- Methodological Answer : High-resolution - NMR or chiral GC columns are used to distinguish rac- (2R,3R/2S,3S) and meso- (2R,3S) isomers. For instance, S. cerevisiae produces ~74% rac-isomer under glucose/pyruvate substrates, validated via spectral overlap with reference compounds . GC retention times differ by ~1 minute for enantiomers and ~7 minutes for meso-isomers .

Q. What substrates are most effective for enhancing 2,3-Butanediol yield in bacterial systems?

- Methodological Answer : Comparative metabolomics identifies glucose, glycerol, and lignocellulosic hydrolysates as optimal substrates. Klebsiella pneumoniae achieves 98% theoretical yield with glucose, while engineered E. coli utilizes glycerol with a 0.48 g/g yield . Co-feeding pyruvate (150 mM) increases carbon flux toward 2,3-Butanediol by 52% in yeast systems .

Advanced Research Questions

Q. How can metabolic engineering improve 2,3-Butanediol biosynthesis in non-native microbial hosts?

- Methodological Answer : Overexpression of budABC operon (encoding acetolactate synthase, acetoin reductase) in E. coli enhances pathway flux. Knockout of competing pathways (e.g., lactate dehydrogenase) reduces byproducts. For example, B. subtilis mutants lacking acetolactate synthase (ΔalsS) show 90% reduction in 2,3-Butanediol, confirming pathway dependency .

Q. How does the stereoisomeric ratio of 2,3-Butanediol influence its biological activity in plant-microbe interactions?

- Methodological Answer : (2R,3R)-(-)-2,3-Butanediol from Bacillus spp. induces systemic resistance (ISR) in Arabidopsis via JA/ET signaling, while meso-isomers are inactive. Mutants (e.g., B. subtilis BSIP1173) lacking 2,3-Butanediol production fail to trigger ISR, validated via disease severity assays against Pseudomonas syringae .

Q. What computational approaches are effective in mapping the design space for 2,3-Butanediol production optimization?

- Methodological Answer : Predictive dynamic control models simulate fed-batch conditions to maximize productivity. A hybrid kinetic/stoichiometric model for Serratia marcescens predicted a 104% productivity increase, validated experimentally via adaptive pH control .

Q. How do adsorption energetics of 2,3-Butanediol on metal oxides affect catalytic upgrading to renewable chemicals?

- Methodological Answer : Density Functional Theory (DFT) calculations reveal that 2,3-Butanediol adsorbs on RuO(110) with −2.34 eV energy when functional groups face the surface, favoring dehydration to butene. Charge density analysis shows electron transfer from Ru to oxygen atoms, critical for C-O bond cleavage .

Data Contradictions and Resolution

- Stereoisomer Ratios : S. cerevisiae produces 74% rac-2,3-Butanediol , while B. subtilis generates >90% (2R,3R)-(-)-isomer . Resolution requires strain-specific pathway analysis (e.g., acetoin reductase specificity).

- Substrate Utilization : Glucose maximizes yield in Klebsiella , but glycerol is preferred in E. coli due to redox balance . Context-dependent optimization is essential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.